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Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery

and development. Chiral molecules, particularly alcohols, are ubiquitous building blocks in the

pharmaceutical industry. Dynamic kinetic resolution (DKR) has emerged as a powerful strategy

for the asymmetric synthesis of these valuable compounds from racemic starting materials,

offering the potential for a theoretical 100% yield of a single enantiomer.[1] This application

note provides a detailed guide to the dynamic kinetic resolution of α-substituted ketones via

asymmetric transfer hydrogenation (ATH) using the highly efficient and selective (R,R)-Ts-

DENEB catalyst.

(R,R)-Ts-DENEB is an oxo-tethered ruthenium (II) complex that has demonstrated exceptional

performance in the asymmetric reduction of a wide range of ketones.[2] Its robust nature and

high catalytic activity make it an ideal choice for demanding transformations like DKR. This

guide will delve into the mechanistic underpinnings of the reaction, provide detailed

experimental protocols, and showcase the broad applicability of this methodology.
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The Principle of Dynamic Kinetic Resolution
Dynamic kinetic resolution is a powerful technique that combines the rapid, in-situ racemization

of a chiral substrate with a highly enantioselective kinetic resolution.[3] For α-substituted

ketones, the racemization is typically achieved through base-catalyzed enolization, which

allows for the continuous interconversion of the (R)- and (S)-enantiomers. The chiral catalyst, in

this case, (R,R)-Ts-DENEB, then selectively reduces one of the enantiomers at a much faster

rate than the other.[4] This process effectively funnels the entire racemic starting material into a

single, highly enantioenriched product. For a successful DKR, the rate of racemization must be

significantly faster than the rate of the slower reduction reaction.[3]

Reaction Mechanism
The asymmetric transfer hydrogenation of ketones with (R,R)-Ts-DENEB follows a Noyori-type

mechanism, which involves a metal-ligand bifunctional catalysis. The key steps are:

Activation of the Pre-catalyst: The (R,R)-Ts-DENEB pre-catalyst is activated by the hydrogen

source, typically a mixture of formic acid and triethylamine, to form the active ruthenium

hydride species.

Coordination and Hydrogen Transfer: The ketone substrate coordinates to the ruthenium

center. The transfer of a hydride from the metal and a proton from the diamine ligand to the

carbonyl group occurs via a six-membered pericyclic transition state. This concerted step is

highly stereoselective due to the chiral environment created by the Ts-DENEB ligand.

Product Dissociation and Catalyst Regeneration: The resulting alcohol product dissociates

from the catalyst, and the active ruthenium species is regenerated to continue the catalytic

cycle.

In the context of DKR, the base (triethylamine) not only participates in the regeneration of the

catalyst but also facilitates the crucial racemization of the unreacted ketone enantiomer,

ensuring a high yield of the desired stereoisomer.
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Figure 1: Conceptual workflow of the dynamic kinetic resolution of an α-substituted ketone.

Experimental Protocol: DKR of 3-Methoxycarbonyl-
1-indanone
This protocol is adapted from a reported procedure for the dynamic kinetic resolution of 3-

methoxycarbonyl-1-indanone using (R,R)-Ts-DENEB.[2]

Materials:

Racemic 3-methoxycarbonyl-1-indanone

(R,R)-Ts-DENEB catalyst

Formic acid (HCOOH)

Triethylamine (Et3N)

Methanol (MeOH), anhydrous
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Nitrogen or Argon gas supply

Standard glassware for organic synthesis (Schlenk flask, magnetic stirrer, etc.)

Silica gel for column chromatography

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Reaction Setup: To a clean and dry Schlenk flask under an inert atmosphere (N2 or Ar), add

racemic 3-methoxycarbonyl-1-indanone (1.0 eq.).

Solvent and Reagents: Add anhydrous methanol to achieve a substrate concentration of 0.2

M.

Catalyst Addition: Add the (R,R)-Ts-DENEB catalyst (0.01 eq., 1 mol%).

Hydrogen Source: Prepare a 5:2 mixture of formic acid and triethylamine. Add the freshly

prepared HCOOH/Et3N mixture to the reaction flask.

Reaction Conditions: Stir the reaction mixture at 40 °C. Monitor the reaction progress by thin-

layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the

reaction by adding a saturated aqueous solution of sodium bicarbonate.

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired

cis-(1R,3S)-indanol.

Safety Precautions:
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Handle all reagents and solvents in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Formic acid is corrosive and should be handled with care.

Triethylamine is a flammable and corrosive liquid.

Substrate Scope and Performance
The (R,R)-Ts-DENEB catalyst has demonstrated broad applicability in the dynamic kinetic

resolution of various α-substituted ketones. The following table summarizes the performance of

the catalyst with a selection of substrates.
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Entry Substrate Product Yield (%)
dr
(cis:trans)

ee (%)

1

3-

Methoxycarb

onyl-1-

indanone

cis-

(1R,3S)-3-

Methoxycarb

onyl-1-

indanol

95 >99:1 99

2

3-(3,4-

Dichlorophen

yl)-1-

indanone

(KR)

cis-

(1S,3R)-3-

(3,4-

Dichlorophen

yl)-1-indanol

~50 >99:1 99

3

3-(4-

Methoxyphen

yl)-1-

indanone

(KR)

cis-

(1S,3R)-3-(4-

Methoxyphen

yl)-1-indanol

~50 >99:1 99

4

3-Phenyl-1-

indanone

(KR)

cis-

(1S,3R)-3-

Phenyl-1-

indanol

~50 >99:1 99

Data for entries 2-4 represent kinetic resolution (KR) where the theoretical maximum yield is

50%. Data for entry 1 is for a dynamic kinetic resolution (DKR). Data adapted from[2].
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Problem Possible Cause Solution

Low Conversion Inactive catalyst

Ensure the catalyst is handled

under an inert atmosphere.

Use fresh catalyst if necessary.

Insufficient reaction time or

temperature

Monitor the reaction closely

and adjust the reaction time or

temperature as needed.

Low Enantioselectivity Racemization of the product

Ensure the work-up is

performed promptly after the

reaction is complete.

Incorrect catalyst enantiomer

Verify that the correct

enantiomer of the catalyst,

(R,R)-Ts-DENEB, is being

used for the desired product

stereochemistry.

Low Diastereoselectivity
Sub-optimal reaction

conditions

Screen different solvents,

bases, and temperatures to

optimize the

diastereoselectivity for a new

substrate.

Conclusion
The dynamic kinetic resolution of α-substituted ketones using the (R,R)-Ts-DENEB catalyst is a

highly efficient and selective method for the synthesis of enantioenriched alcohols. This

approach offers significant advantages in terms of atom economy and potential for high yields.

The operational simplicity of the asymmetric transfer hydrogenation protocol makes it a

valuable tool for researchers in both academic and industrial settings. The versatility of the

(R,R)-Ts-DENEB catalyst, coupled with the detailed protocols provided in this application note,

should enable scientists to readily apply this powerful methodology to their synthetic

challenges.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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